SSR97225 was developed by the pharmaceutical company Servier Laboratories. Research into this compound has been documented in various scientific studies, focusing on its efficacy and safety profile.
SSR97225 is primarily classified under the category of antidepressants, specifically within the SSRI class. This classification indicates that it works by inhibiting the reuptake of serotonin, a neurotransmitter associated with mood regulation.
The synthesis of SSR97225 involves several chemical reactions that are designed to create the compound's unique molecular structure. The synthesis typically follows a multi-step process, starting from readily available precursors.
SSR97225 features a complex molecular structure characterized by its unique arrangement of atoms that contribute to its pharmacological properties.
SSR97225 undergoes various chemical reactions that can influence its stability and efficacy as a therapeutic agent.
SSR97225 exerts its effects primarily through selective inhibition of serotonin reuptake in the synaptic cleft. This mechanism increases serotonin availability, which can enhance mood and alleviate symptoms of depression and anxiety.
SSR97225 has potential applications in treating mood disorders such as depression and anxiety. Its development aims to provide an alternative treatment option with improved efficacy and reduced side effects compared to existing SSRIs.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4